![molecular formula C18H18F3N3O B1681104 Srpin340 CAS No. 218156-96-8](/img/structure/B1681104.png)
Srpin340
Descripción general
Descripción
Srpin340 is a small-molecule inhibitor of serine/arginine-rich protein-specific kinases (SRPKs) 1 and 2 . SRPKs phosphorylate and regulate serine/arginine-rich (SR) proteins that bind and regulate mRNA splicing, playing an important role in post-transcriptional regulation . SRPK dysregulation can alter SR protein activity and promote expression of splicing isoforms, leading to increased viral infection or tumorigenic processes .
Molecular Structure Analysis
The molecular formula of Srpin340 is C18H18F3N3O . Its molecular weight is 349.4 g/mol . The chemical structure of Srpin340 is provided by the manufacturer .
Chemical Reactions Analysis
Inhibition of SRPK1 and SRPK2 by SRPIN340 reduces SRp75 protein phosphorylation, leading to suppressed Sindbis virus propagation and reduced HIV production . Dose-dependent suppression of hepatitis C virus replication by the inhibitor SRPIN340 has been seen in vitro .
Physical And Chemical Properties Analysis
Srpin340 is supplied as a lyophilized powder . It is soluble in DMSO at 40 mg/mL or ethanol at 25 mg/mL .
Aplicaciones Científicas De Investigación
Cancer Research Leukemia Treatment
SRPIN340 has been observed to trigger apoptosis events and reduce cell viability in myeloid and lymphoid leukemia cells. This suggests its potential as a therapeutic agent in leukemia treatment .
Ophthalmology Age-Related Macular Degeneration
Inhibition of VEGF by SRPIN340 has been shown to prevent choroidal neovascularization formation in a mouse model, indicating a possible application in treating neovascular age-related macular degeneration .
Molecular Biology Post-Transcriptional Regulation
SRPIN340 targets serine/arginine-rich protein-specific kinases (SRPKs) which play a crucial role in mRNA splicing and post-transcriptional regulation. This highlights its importance in the study of gene expression regulation .
Pharmacology SRPK Inhibition
As an inhibitor of serine-arginine protein kinase (SRPK), SRPIN340 is used to study the phosphorylation of proteins with ser/arg motifs, which is significant in understanding protein modifications and interactions .
Cancer Therapy Development
Ongoing research is focused on developing small molecule inhibitors of SRPKs, like SRPIN340, to target specific SRPKs in different cancer types, offering a promising therapeutic strategy .
Antiangiogenic Therapy
SRPIN340 has been tested as an antiangiogenic agent alongside other compounds like SPHINX and VEGF antibodies, showing effectiveness in reducing choroidal neovascularization area, which is crucial for developing treatments for diseases involving abnormal blood vessel growth .
Mecanismo De Acción
Target of Action
Srpin340 is a small molecule that acts as an inhibitor of the Serine-Arginine Protein Kinase (SRPK) family, specifically SRPK1 and SRPK2 . SRPKs are important kinases that specifically phosphorylate Serine-Arginine (SR) proteins . These SR proteins bind and regulate mRNA splicing, playing a crucial role in post-transcriptional regulation .
Mode of Action
Srpin340 is an ATP-competitive inhibitor that covalently binds to the ATP binding pocket to inhibit SRPKs activities . This selective inhibition of SRPKs by Srpin340 can alter SR protein activity and promote the expression of specific splicing isoforms .
Biochemical Pathways
The inhibition of SRPK1 and SRPK2 by Srpin340 leads to changes in the phosphorylation of SR proteins, which in turn affects the splicing of various pre-mRNAs . This can lead to the alteration of various biochemical pathways, including those involved in viral infection or tumorigenic processes . For instance, it has been shown to reduce the expression of pro-angiogenic isoform VEGF165 in leukemia cell lines .
Pharmacokinetics
It is also known that the compound is stable for 24 months in lyophilized form and, once in solution, should be used within 1 month to prevent loss of potency .
Result of Action
The inhibition of SRPKs by Srpin340 has been linked to various cellular effects. For instance, it has been shown to reduce the growth and survival of cancer cells . In leukemia cells, Srpin340 treatment has been associated with early and late events of apoptosis, and reduced cell viability . Moreover, it has been found to suppress the expression of the pro-angiogenic isoform VEGF165 .
Action Environment
The action of Srpin340 can be influenced by various environmental factors. For instance, in the context of choroidal neovascularization, the efficacy of Srpin340 was found to be influenced by within-canopy soil temperature and relative humidity . .
Safety and Hazards
Direcciones Futuras
While the future directions of Srpin340 are not explicitly mentioned in the retrieved papers, it is suggested that SRPK pharmacological inhibition should be considered as an alternative therapeutic strategy for fighting leukemias . Moreover, the obtained SRPK-ligand interaction data provide useful structural information to guide further medicinal chemistry efforts towards the development of novel drug candidates .
Propiedades
IUPAC Name |
N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c19-18(20,21)14-4-5-16(24-10-2-1-3-11-24)15(12-14)23-17(25)13-6-8-22-9-7-13/h4-9,12H,1-3,10-11H2,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFGGOFPIISJIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Srpin340 | |
CAS RN |
218156-96-8 | |
Record name | 218156-96-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Srpin340 and how does it interact with it?
A1: Srpin340 primarily targets Serine-arginine protein kinases (SRPKs), specifically SRPK1 and SRPK2. [, , , , , , , ] It binds to the ATP-binding site of these kinases, inhibiting their activity. [, ]
Q2: What are the downstream effects of Srpin340's inhibition of SRPK1/2?
A2: Srpin340's inhibition of SRPK1/2 leads to several downstream effects, including:
- Reduced phosphorylation of Serine/Arginine-rich (SR) proteins: SRPKs typically phosphorylate SR proteins, which play key roles in RNA splicing. [, , , , , , ] Srpin340 disrupts this phosphorylation process, impacting the activity and localization of SR proteins.
- Altered gene expression: By influencing SR protein activity, Srpin340 can modulate alternative splicing, leading to changes in the expression of various genes, including VEGF. [, , , , , , , , ]
- Induction of apoptosis: In certain cancer cells, Srpin340 has demonstrated the ability to trigger apoptosis, potentially through its effects on splicing and gene expression. [, ]
Q3: How does Srpin340 affect Vascular Endothelial Growth Factor (VEGF) specifically?
A3: Srpin340 has been shown to reduce the expression of pro-angiogenic VEGF isoforms, particularly VEGF165, while leaving anti-angiogenic isoforms like VEGF165b relatively unaffected. [, , , , ] This selective modulation of VEGF splicing contributes to its anti-angiogenic effects.
Q4: What is the molecular formula and weight of Srpin340?
A4: The molecular formula of Srpin340 is C18H18F3N3O2, and its molecular weight is 365.36 g/mol. [, ]
Q5: Is there spectroscopic data available for Srpin340?
A5: Yes, studies utilize spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to characterize synthesized Srpin340 and its derivatives. [, ]
Q6: What cell-based assays have been used to study Srpin340's activity?
A6: Several cell-based assays have been used to investigate Srpin340, including:
- MTT cell viability assay: This assay measures cell metabolic activity and is used to assess the cytotoxic effects of Srpin340 on various cancer cell lines. [, , ]
- Flow cytometry assays: These assays are used to analyze cell cycle progression and apoptosis induction by Srpin340. []
- Immunofluorescence microscopy: This technique helps visualize the subcellular localization of SRPKs and other proteins in response to Srpin340 treatment. [, , , , , ]
Q7: What animal models have been used to study Srpin340?
A7: Srpin340 has been investigated in various animal models, including:
- Mouse model of age-related macular degeneration: This model is used to study the anti-angiogenic effects of Srpin340 on choroidal neovascularization. [, , ]
- Rat model of retinopathy of prematurity: This model helps assess Srpin340's potential to prevent pathological neovascularization in the eye. []
- Mouse models of cancer: These models are used to study the antitumor effects of Srpin340. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.